Cas no 895010-30-7 (3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine)
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 5-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
- 5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
- 3-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 3-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-a mine
- FT-0714677
- SCHEMBL15021010
- UDTOQOFLFBUBPW-UHFFFAOYSA-N
- MFCD06135856
- CS-0315436
- LS-05560
- CHEMBL4527668
- SCHEMBL17731310
- AKOS000628862
- 895010-30-7
- BB 0253833
- ALBB-017257
- 1H-pyrazol-5-amine, 3-(methoxymethyl)-4-(4-methoxyphenyl)-
- DB-028818
- STK243552
-
- MDL: MFCD06135856
- Inchi: 1S/C12H15N3O2/c1-16-7-10-11(12(13)15-14-10)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H3,13,14,15)
- InChI Key: UDTOQOFLFBUBPW-UHFFFAOYSA-N
- SMILES: O(C)CC1=C(C(N)=NN1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 233.11600
- Monoisotopic Mass: 233.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 73.2Ų
Experimental Properties
- Density: 1.216
- Boiling Point: 450.6°C at 760 mmHg
- Flash Point: 226.3°C
- Refractive Index: 1.599
- PSA: 73.16000
- LogP: 2.39510
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M543610-5mg |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M543610-10mg |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M543610-50mg |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 50mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM282115-5g |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 95% | 5g |
$289 | 2021-08-18 | |
| Chemenu | CM282115-10g |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 95% | 10g |
$400 | 2021-08-18 | |
| abcr | AB221619-500 mg |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine; 95% |
895010-30-7 | 500MG |
€151.00 | 2023-02-22 | ||
| abcr | AB221619-1 g |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine; 95% |
895010-30-7 | 1 g |
€172.20 | 2023-07-20 | ||
| Chemenu | CM282115-1g |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 95% | 1g |
$120 | 2023-02-01 | |
| Chemenu | CM282115-5g |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
895010-30-7 | 95% | 5g |
$343 | 2023-02-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-325548-500 mg |
5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine, |
895010-30-7 | 500MG |
¥1,955.00 | 2023-07-11 |
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Suppliers
3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Research Briefing on 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 895010-30-7)
In recent years, the compound 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 895010-30-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors targeting specific enzymatic pathways. The unique structural features of this compound, including its methoxymethyl and methoxyphenyl substituents, contribute to its bioactivity and selectivity, making it a valuable candidate for further investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine. One notable area of research involves its role as a modulator of kinase activity. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases, highlighting its potential as a lead compound for drug development.
In addition to its kinase-modulating properties, 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory and antioxidant effects. Experimental models have demonstrated that the compound can attenuate oxidative stress and reduce the production of pro-inflammatory cytokines. These findings suggest a broader therapeutic applicability, particularly in conditions characterized by chronic inflammation and oxidative damage.
The synthesis and optimization of 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating further pharmacological evaluation. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could enhance its potency, selectivity, and pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine represents a compelling area of research in chemical biology and drug discovery. Its multifaceted bioactivity and potential therapeutic applications underscore the importance of continued investigation. Future studies should focus on elucidating its precise mechanisms of action, optimizing its chemical structure, and evaluating its efficacy in relevant disease models. The insights gained from these efforts could pave the way for the development of innovative treatments for a range of medical conditions.
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